![molecular formula C9H5F3N2OS B2429590 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole CAS No. 338421-08-2](/img/structure/B2429590.png)
5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a methyl group . This compound also contains a phenoxy group and a thiadiazole group .
Molecular Structure Analysis
The molecular structure of “5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the hydrogen (1H) and carbon (13C) environments in the molecule . The presence of fluorine (19F) can also be confirmed using 19F-NMR .
Scientific Research Applications
Dual Inhibitors and Anti-inflammatory Agents
Research has shown the potential of 1,2,3-thiadiazole derivatives as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their effectiveness as orally-active, non-ulcerogenic anti-inflammatory agents (Mullican et al., 1993).
Biological Activity and Synthesis
Studies on the synthesis of α-phenoxyl-1,2,3-thiadiazoleacetamide derivatives have demonstrated their significant anti-HBV activities, confirming the biological potential of this class of compounds (Zhao et al., 2003).
Antimicrobial Agents
Formazans derived from Mannich bases of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial properties, showing moderate activity against bacterial and fungal strains (Sah et al., 2014).
Effects on Plant Physiology
The physiological effects of synthetic 1,2,3-thiadiazole compounds on plants, such as their impact on γ-aminobutyric acid levels, reactive oxygen species, and carbohydrate metabolism, have been investigated, providing insights into their potential as agrochemicals (AL-Quraan et al., 2015).
Potential Antineoplastic Agents
1,2,3-Thiadiazoles have been synthesized and evaluated as potential antineoplastic agents, highlighting their relevance in cancer research (Looker & Wilson, 1965).
Applications in Organic Light-Emitting Diodes (OLEDs)
The use of 1,2,3-thiadiazole derivatives in the synthesis of iridium(iii) complexes has shown potential applications in OLEDs, demonstrating the versatility of these compounds in materials science (Jing et al., 2017).
Azathia Crown Macrocycles Synthesis
New classes of azathia crown macrocycles containing 1,3,4-thiadiazole rings have been synthesized, contributing to the field of supramolecular chemistry (Foroughifar et al., 2009).
Future Directions
The future directions for the study of “5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, a series of phenylpyridine moiety-containing α-trifluoroanisole derivatives were designed, synthesized, and identified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to find novel herbicidal compounds with high activity and broad spectrum .
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenoxy]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)6-2-1-3-7(4-6)15-8-5-13-14-16-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQDFQZOAJXAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=NS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2429508.png)
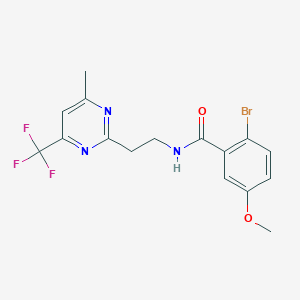
![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2429510.png)
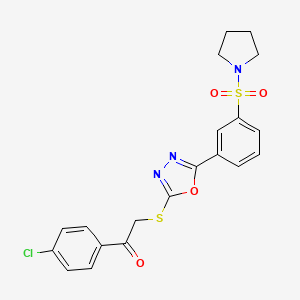
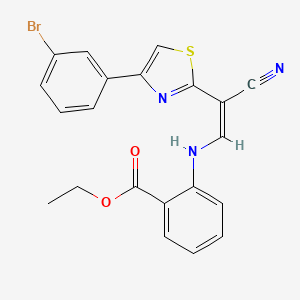
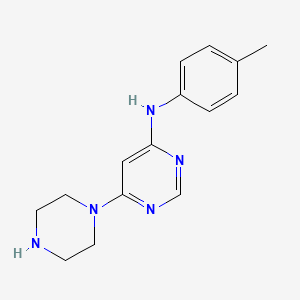
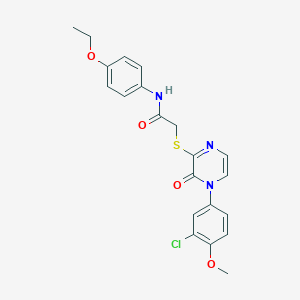
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2429521.png)
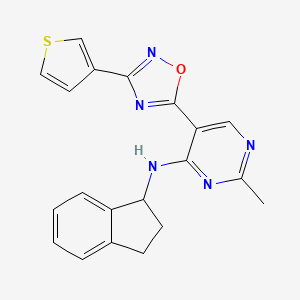
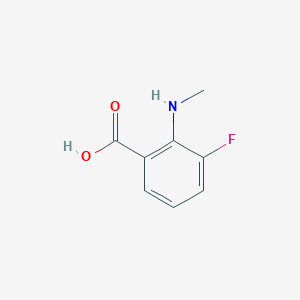
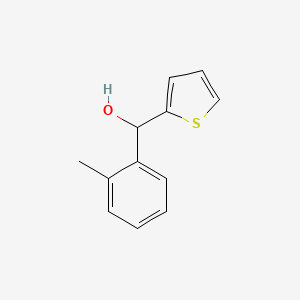
![3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429527.png)
![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2429530.png)